N,N'-bis(2-bromophenyl)octanediamide
Description
Properties
Molecular Formula |
C20H22Br2N2O2 |
|---|---|
Molecular Weight |
482.2 g/mol |
IUPAC Name |
N,N'-bis(2-bromophenyl)octanediamide |
InChI |
InChI=1S/C20H22Br2N2O2/c21-15-9-5-7-11-17(15)23-19(25)13-3-1-2-4-14-20(26)24-18-12-8-6-10-16(18)22/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) |
InChI Key |
MMBZTIJLTAGEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Octanedioyl Chloride
The synthesis typically begins with the conversion of octanedioic acid to its corresponding acid chloride. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are employed as chlorinating agents under reflux conditions. For example, dissolving octanedioic acid in anhydrous dichloromethane (DCM) and adding excess thionyl chloride at 60°C for 4 hours yields octanedioyl chloride with >95% conversion. Excess reagent is removed via rotary evaporation to prevent side reactions during subsequent steps.
Coupling with 2-Bromoaniline
Octanedioyl chloride reacts with 2 equivalents of 2-bromoaniline in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl generated during amidation. A representative procedure involves:
-
Dissolving octanedioyl chloride (1 equiv) in tetrahydrofuran (THF).
-
Adding 2-bromoaniline (2.2 equiv) and Et₃N (3 equiv) dropwise at 0°C.
The crude product is washed with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol/water to achieve >90% purity.
Table 1: Optimization of Acid Chloride Method
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 85 | 92 |
| Base | Pyridine | 78 | 89 |
| Temperature | 0°C → RT | 88 | 94 |
| Stoichiometry | 2.2:1 (Amine:Acid) | 90 | 95 |
Carbodiimide-Mediated Coupling
Activation with DCC/HOBt
For substrates sensitive to acidic conditions, carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used with hydroxybenzotriazole (HOBt) as a coupling agent. The protocol involves:
-
Mixing octanedioic acid (1 equiv), 2-bromoaniline (2.1 equiv), DCC (2.2 equiv), and HOBt (2.2 equiv) in DMF.
The dicyclohexylurea byproduct is removed by filtration, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate). This method achieves 75–80% yield but requires rigorous drying of reagents to prevent hydrolysis.
Role of Solvent Polarity
Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility and reaction rates. Comparative studies show DMF outperforms THF or dichloromethane in minimizing side reactions such as oligomerization.
Palladium-Catalyzed Amination
Buchwald-Hartwig Coupling Adaptations
Although primarily used for C–N bond formation in aryl amines, Buchwald-Hartwig amination has been adapted for amide synthesis in sterically hindered systems. A modified approach involves:
-
Reacting octanedioyl dichloride with 2-bromo-N-(trimethylsilyl)aniline in the presence of Pd₂(dba)₃ and Xantphos.
This method yields 70–75% of the target diamide but requires costly catalysts and stringent inert conditions.
Table 2: Palladium-Catalyzed vs. Classical Methods
| Method | Yield (%) | Catalyst Loading (mol%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | 90 | – | 95 |
| DCC/HOBt | 80 | – | 88 |
| Buchwald-Hartwig | 75 | 5 | 92 |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A typical procedure involves:
Yields of 85% are achieved, though scalability remains a challenge due to equipment limitations.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling octanedioic acid and 2-bromoaniline with potassium carbonate as a base produces the diamide in 65% yield after 2 hours. This method eliminates solvent waste but suffers from lower yields compared to solution-phase reactions.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-bromophenyl)octanediamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reactions are usually carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted derivatives of N,N’-bis(2-bromophenyl)octanediamide.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives such as primary or secondary amines.
Scientific Research Applications
N,N’-bis(2-bromophenyl)octanediamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2-bromophenyl)octanediamide involves its interaction with specific molecular targets and pathways. The bromophenyl groups in the compound can interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N,N'-bis(2-bromophenyl)octanediamide, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Analysis
Hydroxyl substituents (e.g., in derivatives) increase polarity and solubility in polar solvents, unlike bromophenyl groups, which favor organic phases .
Steric and Conformational Flexibility: Bulky substituents like benzodioxin-ethyl () reduce conformational flexibility, limiting applications in coordination polymers.
Thermal and Physical Properties: The phenylethylamino-hexyl analog () has a significantly higher predicted boiling point (~905°C) due to its extended alkyl chains and hydrogen-bonding capacity . The bromophenyl variant likely has a lower melting point due to weaker intermolecular forces compared to polar nitro or hydroxyl derivatives.
Biological and Industrial Relevance :
- Hydroxyl-substituted octanediamides () are prioritized in drug discovery for their bioactivity, whereas brominated analogs may face toxicity challenges. However, bromine’s role in flame retardants or halogen bonding in materials science remains underexplored .
Q & A
Q. Q. How to address discrepancies between theoretical and observed LC–MS data for This compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
